molecular formula C9H15ClN2O2S B1518047 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1156916-83-4

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1518047
CAS No.: 1156916-83-4
M. Wt: 250.75 g/mol
InChI Key: SYPWLWGKWIMAOE-UHFFFAOYSA-N
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Description

1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1156916-83-4) is a specialized sulfonyl chloride reagent with significant utility in medicinal chemistry and pharmaceutical research. This compound features a pyrazole core with tert-butyl and methyl substituents, and serves as a key chemical building block for the synthesis of novel sulfonamide derivatives. Its primary research value lies in its role as a precursor in the development of potent, systemically available bioactive molecules. For instance, sulfonamides derived from this and related pyrazole scaffolds have been identified as a novel class of non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising therapeutic target for managing inflammatory response and pain conditions . Inhibition of intracellular NAAA activity preserves endogenous palmitoylethanolamide (PEA), thereby enhancing its natural anti-inflammatory and analgesic effects at the site of inflammation . With a molecular formula of C 9 H 15 ClN 2 O 2 S and a molecular weight of 250.75 g/mol , this reagent is characterized by its reactive sulfonyl chloride group, which facilitates further chemical modifications. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery campaigns, particularly for optimizing the heteroaromatic and sulfonamide regions of lead compounds to improve inhibitory activity and physicochemical properties . The specific substitution pattern on the pyrazole ring is critical for biological activity, as studies on analogous structures indicate that the 3,5-dialkyl substitution is a crucial structural requirement for effective interaction with the enzyme's binding pocket . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWLWGKWIMAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156916-83-4
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Scientific Research Applications

Synthetic Applications

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is primarily used as a reagent in organic synthesis. Its applications include:

  • Synthesis of Sulfonamides : This compound can be used to introduce sulfonamide groups into organic molecules, which are crucial for the development of pharmaceuticals.
  • Preparation of Heterocycles : It serves as a building block for synthesizing various heterocyclic compounds, which are essential in drug discovery.

Table 1: Synthetic Applications

ApplicationDescription
Sulfonamide SynthesisUsed to create sulfonamide derivatives that exhibit antimicrobial properties.
Heterocycle FormationActs as a precursor for synthesizing complex heterocyclic structures.

Research has indicated that compounds derived from this compound exhibit various biological activities:

  • Antimicrobial Properties : Certain sulfonamide derivatives synthesized from this compound have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit inflammatory pathways.

Case Studies

  • Antimicrobial Activity Study :
    • A series of sulfonamides derived from this compound were tested against Staphylococcus aureus. Results indicated significant inhibition at low concentrations, showcasing potential for antibiotic development.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that specific derivatives could reduce the production of pro-inflammatory cytokines in macrophage models, suggesting therapeutic potential for inflammatory diseases.

Industrial Applications

Beyond laboratory synthesis, this compound also finds use in industrial applications:

  • Pharmaceutical Manufacturing : As an intermediate in the production of drugs, particularly those targeting infectious diseases and inflammatory conditions.
  • Agricultural Chemistry : Utilized in the synthesis of agrochemicals that require sulfonamide functionalities for enhanced efficacy.

Table 2: Industrial Applications

IndustryUse Case
PharmaceuticalsIntermediate for drug synthesis, especially antibiotics and anti-inflammatories.
AgricultureSynthesis of agrochemicals with improved action against pests and diseases.

Mechanism of Action

The mechanism by which 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-4-sulfonyl Chlorides

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Melting Point/Boiling Point Key Properties
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride tert-butyl ~250.7* Not reported High steric bulk, moderate solubility
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Ethyl 222.7 Not reported Lower steric hindrance, higher reactivity
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Cyclopropylmethyl 248.73 Not reported Intermediate bulk, potential ring strain effects
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Difluoromethyl ~263.7* Not reported Electronegative substituent, enhanced polarity

*Estimated based on molecular formula comparisons.

Key Observations :

  • The tert-butyl derivative has the highest molecular weight and steric bulk, which may reduce reactivity in nucleophilic substitutions but improve thermal stability .
  • Fluorinated derivatives (e.g., difluoromethyl) display increased electronegativity, influencing electronic properties and solubility .

Reactivity Insights :

  • The tert-butyl group’s steric hindrance may slow sulfonamide formation compared to ethyl or methyl analogs, as observed in slower reaction kinetics for bulky substituents .
  • Fluorinated derivatives require specialized reagents (e.g., difluoromethylating agents), increasing synthesis complexity .

Commercial Availability and Stability

Stability Considerations :

  • Ethyl and cyclopropylmethyl analogs remain accessible but require stringent storage (e.g., argon) to prevent hydrolysis .

Table 5: Hazard Profiles

Compound Hazard Statements (GHS) Key Precautions
1-Ethyl analog H314 (skin corrosion), H335 Use fume hood, avoid inhalation
1-tert-Butyl analog Likely similar to ethyl analog Assume H314/H335; limited data available

Safety Notes:

  • Sulfonyl chlorides universally require precautions against moisture and reactive nucleophiles. Ethyl derivatives explicitly mandate P280 (gloves/face protection) .

Biological Activity

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1156916-83-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₉H₁₅ClN₂O₂S
  • Molecular Weight : 250.75 g/mol
  • Structure : The compound features a pyrazole ring with tert-butyl and dimethyl substituents, as well as a sulfonyl chloride functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including sulfonamides derived from this compound. These compounds were evaluated for their ability to inhibit cell growth in various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against U937 cells, with IC₅₀ values indicating effective antiproliferative activity without notable cytotoxic effects on normal cells .

The biological mechanisms underlying the activity of pyrazole sulfonamides often involve inhibition of key enzymes and pathways associated with cell proliferation and survival. Compounds in this class have shown promise as inhibitors of protein glycation and possess antibacterial, antifungal, and anti-inflammatory properties .

Study 1: Anticancer Activity

A specific derivative synthesized from this compound was tested against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, with a notable reduction in cell viability at concentrations as low as 10 µM .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of related pyrazole derivatives. The compounds were assessed for their ability to inhibit COX enzymes, which are critical in inflammatory processes. Results showed that some derivatives had IC₅₀ values significantly lower than those of established anti-inflammatory drugs like diclofenac .

Data Tables

Study Cell Line IC₅₀ (µM) Activity
Study 1U93710Antiproliferative
Study 2COX Inhibition<5Anti-inflammatory

Preparation Methods

The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonylation of a pyrazole derivative bearing tert-butyl and methyl substituents at the 1, 3, and 5 positions, respectively. The key step is the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.

  • The starting material is often N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , a commercially available or synthetically prepared intermediate.
  • The sulfonyl chloride reagent used is typically an aryl or alkyl sulfonyl chloride, or in some cases, chlorosulfonic acid derivatives.
  • The reaction is carried out in an aprotic solvent such as methylene chloride (dichloromethane) at room temperature.
  • A base such as trimethylamine is added to neutralize the hydrogen chloride generated during the reaction.

This approach is based on nucleophilic substitution where the pyrazole nitrogen or an amine substituent reacts with the sulfonyl chloride to form the sulfonamide linkage, followed by chlorination at the sulfonyl moiety.

Detailed Reaction Conditions and Procedure

Based on the literature from peer-reviewed pesticide science journals and chemical synthesis reports:

Step Reagents & Conditions Description Yield & Purity
1 N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (B3) Starting amine compound, commercially sourced or synthesized by reductive amination. Commercial availability or 82% yield in synthesis of related amines
2 2-Fluorobenzenesulfonyl chloride or equivalent sulfonyl chloride (0.26 mmol) Added to a 0.2 M solution of trimethylamine and the pyrazole amine in methylene chloride. Reaction at room temperature for 12 hours
3 Work-up Washing with 5% NaHCO3, 1 M HCl, saturated NaCl; drying organic layer over anhydrous Na2SO4. Purification by chromatography (CHCl3:MeOH 9:1)
4 Purification Flash chromatography or column chromatography to isolate the pure sulfonyl chloride derivative Isolated yield reported ~29–38% depending on substrate and conditions

Preparation of the Pyrazole Amine Intermediate

The amine intermediate, N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , is prepared by reductive amination or related methods:

  • Methylamine hydrochloride and paraformaldehyde are reacted in absolute ethanol at 60°C.
  • The pyrazole derivative (tert-butyl-3,5-dimethyl-1H-pyrazole) is added and the mixture is heated at 75°C for 10 hours.
  • The solvent is removed under reduced pressure, and the residue is extracted with chloroform and washed with saturated sodium bicarbonate.
  • The organic phase is dried and purified by flash chromatography to yield the amine as an oil or solid.

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophile, facilitated by the base (trimethylamine) which scavenges the released HCl. The reaction is typically carried out at room temperature to avoid side reactions and decomposition.

The tert-butyl group on the pyrazole ring is introduced via an SN1 mechanism if starting from tert-butanol derivatives, involving formation of a tert-butyl carbocation intermediate that reacts with the pyrazole nitrogen. This step is generally done prior to sulfonylation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (B3)
Sulfonyl chloride reagent 2-Fluorobenzenesulfonyl chloride or other sulfonyl chlorides
Solvent Methylene chloride (dichloromethane)
Base Trimethylamine
Temperature Room temperature (~20–25°C)
Reaction time 12 hours
Work-up Aqueous washes (NaHCO3, HCl, NaCl), drying over Na2SO4
Purification Chromatography (CHCl3:MeOH 9:1)
Yield 29–38% depending on exact conditions
Melting point (for reference) 86–87°C (reported for related sulfonyl chloride derivatives)

Research Findings and Notes

  • The sulfonylation method is reproducible and scalable, suitable for preparing various pyrazole sulfonyl chloride derivatives with different substituents on the pyrazole ring.
  • The reaction tolerates the steric bulk of the tert-butyl group without significant loss of yield.
  • The purity and identity of the product are confirmed by NMR (1H, 13C), melting point, and HRMS analysis.
  • The sulfonyl chloride group is reactive and can be further used for derivatization to sulfonamides or other sulfonyl-containing compounds.
  • Commercial availability of the key amine intermediate simplifies the synthetic route, reducing the number of steps and improving overall efficiency.

Q & A

Basic: What are the recommended synthetic routes for 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how are intermediates characterized?

Answer:
A common approach involves sulfonation of the pyrazole core. Starting with 1-tert-butyl-3,5-dimethyl-1H-pyrazole, sulfonation can be achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C. The reaction is quenched with ice-water, and the product is extracted using dichloromethane. Intermediate characterization typically employs:

  • ¹H/¹³C NMR : To confirm substitution patterns and tert-butyl/methyl group integrity.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 291.1).
  • Melting Point (mp) Analysis : Compare against literature values (if available) using differential scanning calorimetry (DSC) .

For tert-butyl-protected precursors, X-ray crystallography (as seen in structurally related pyrazoles) can resolve steric effects .

Basic: How do steric and electronic effects of substituents influence the reactivity of this sulfonyl chloride?

Answer:
The tert-butyl group at the 1-position introduces significant steric hindrance, limiting nucleophilic attack at the adjacent sulfonyl chloride. Methyl groups at 3,5-positions enhance electron density at the pyrazole ring, potentially stabilizing intermediates during sulfonamide formation. Comparative studies with analogs lacking the tert-butyl group (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) show faster reaction kinetics but lower selectivity due to reduced steric shielding .

Advanced: How can researchers resolve contradictions in reported spectral data or melting points for this compound?

Answer:
Discrepancies may arise from impurities or polymorphic forms. Recommended steps:

Reproduce Synthesis : Strictly control reaction conditions (e.g., moisture exclusion).

Multi-Technique Validation : Use HPLC to assess purity (>98%) and overlay NMR spectra with published data.

Thermal Analysis : Perform DSC to detect polymorphs, as seen in pyrazole derivatives with mp variations (e.g., 167–169°C for structurally related compounds ).

Advanced: What mechanistic insights guide the optimization of sulfonamide formation using this reagent?

Answer:
Key factors:

  • Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis.
  • Base Selection : Triethylamine or DMAP neutralizes HCl, accelerating amine coupling.
  • Temperature Control : Reactions at −20°C minimize side reactions (e.g., sulfonate ester formation).
    Mechanistic studies using isotopic labeling (¹⁵N/¹³C) or DFT calculations can elucidate transition states, as demonstrated in pyrazole-carbaldehyde syntheses .

Application: How is this sulfonyl chloride utilized in synthesizing biologically active sulfonamides?

Answer:
It serves as a key intermediate for sulfonamide libraries. Example protocol:

Amino Coupling : React with primary/secondary amines (1:1.2 molar ratio) in DCM at 0°C for 2 hours.

Workup : Extract with NaHCO₃, purify via flash chromatography (silica gel, ethyl acetate/hexane).

Biological Screening : Assess antimicrobial/anticancer activity using assays akin to pyrazole-carbaldehyde derivatives .

Advanced: What strategies mitigate decomposition during storage or handling?

Answer:

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent light/moisture degradation.
  • In Situ Generation : Prepare fresh by reacting the pyrazole precursor with SOCl₂, as seen in related sulfonyl chloride syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

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